mPEG9-Propyne

Description

Contextualization of Polyethylene (B3416737) Glycol (PEG) in Modern Polymer and Bioconjugation Chemistry

Polyethylene Glycol (PEG) is a polyether compound synthesized from the ring-opening polymerization of ethylene (B1197577) oxide. wikipedia.org It consists of repeating ethylene oxide units, -(O-CH2-CH2)-. biochempeg.com Depending on the initiator used during synthesis, the resulting polymer can have hydroxyl groups at one or both ends; when methanol (B129727) is used as an initiator, a monomethoxy-PEG (mPEG-OH) is formed. PEGs are produced in a variety of molecular weights and can be monodisperse, with a defined chain length, or polydisperse, with a range of molecular weights. biochempeg.com

In modern chemical research, PEG is highly valued for its distinct properties. It is hydrophilic, biocompatible, non-toxic, and soluble in water and many organic solvents. broadpharm.com These characteristics make it exceptionally useful in the biomedical and pharmaceutical fields. The process of covalently attaching PEG chains to molecules, known as PEGylation, is a cornerstone of bioconjugation. biochempeg.com PEGylation can enhance the water solubility, stability, and pharmacokinetic properties of therapeutic molecules, such as proteins, peptides, and small drugs, thereby improving their safety and efficacy. The ability to modify the terminal hydroxyl groups of PEG into various reactive functional groups has greatly expanded its utility, allowing it to act as a crosslinking agent or spacer in complex chemical structures. biochempeg.com

The Significance of Alkyne Functionalization in Bioorthogonal Ligation and Materials Science

Alkyne functionalization refers to the incorporation of a carbon-carbon triple bond into a molecule. The terminal alkyne group (a triple bond at the end of a carbon chain) is particularly significant in the field of bioorthogonal chemistry. nih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The terminal alkyne is considered bioorthogonal because this functional group is generally absent from biological systems, which minimizes the potential for unwanted side reactions. nih.govresearchgate.net

The most prominent bioorthogonal reaction involving an alkyne is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". researchgate.netacs.org This reaction forms a stable triazole linkage between an alkyne-functionalized molecule and an azide-functionalized molecule with high efficiency and specificity. acs.org This powerful ligation technique has found widespread application in bioconjugation for labeling proteins, lipids, and other biomolecules for imaging and analysis. nih.govnih.gov In materials science, alkyne functionalization and click chemistry are used to synthesize polymers, create functional surfaces, and assemble nanoparticles with precisely controlled structures. nih.gov The reliability and versatility of the azide-alkyne reaction have made it an indispensable tool for chemists in diverse fields. nih.govcam.ac.uk

Overview of mPEG9-Propyne as a Key Building Block for Advanced Macromolecular Architectures

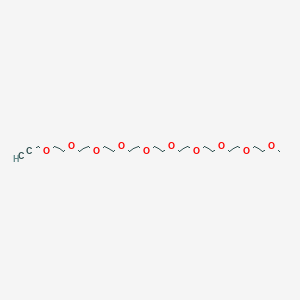

This compound is a heterobifunctional molecule that integrates the beneficial properties of polyethylene glycol with the reactive capability of a terminal alkyne. Its structure consists of a methoxy (B1213986) group (m) capping one end of a discrete PEG chain with nine ethylene glycol repeat units (PEG9), while the other end is functionalized with a propyne (B1212725) group, which provides the terminal alkyne. This specific structure makes it an ideal building block for constructing advanced macromolecular architectures. kinampark.com

The PEG component imparts hydrophilicity and biocompatibility to the final construct, while the terminal alkyne serves as a reactive handle for bioorthogonal ligation via click chemistry. biochempeg.comresearchgate.net Chemists can use this compound to link different molecular components together with high precision. For example, it can be used to attach a hydrophobic molecule to a hydrophilic polymer, creating amphiphilic block copolymers that can self-assemble into structures like micelles or vesicles. kinampark.com Such constructs are highly valuable in fields like drug delivery. By allowing for the efficient and specific conjugation of different building blocks, this compound facilitates the synthesis of complex polymers with tailored properties and functions, such as star and comb-shaped polymers. kinampark.com This capability to segregate the synthesis of individual components before linking them together via click chemistry is a powerful strategy in modern polymer synthesis. kinampark.com

Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2,5,8,11,14,17,20,23,26-Nonaoxanonacos-28-yne |

| CAS Number | 1233324-30-5 bldpharm.com |

| Molecular Formula | C20H38O9 |

| Molecular Weight | 438.51 g/mol |

| Appearance | Colorless to light yellow oil or liquid |

| Solubility | Soluble in water, ethanol, chloroform, dichloromethane |

Properties

Molecular Formula |

C22H42O10 |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |

InChI |

InChI=1S/C22H42O10/c1-3-4-24-7-8-26-11-12-28-15-16-30-19-20-32-22-21-31-18-17-29-14-13-27-10-9-25-6-5-23-2/h1H,4-22H2,2H3 |

InChI Key |

XGOVJULPEVDQAD-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Mpeg9 Propyne

Strategies for Site-Specific Propyne (B1212725) Incorporation into Methoxypolyethylene Glycol Chains

The precise introduction of a propyne group onto the mPEG chain is critical for its function as a click chemistry reagent. This requires synthetic strategies that can selectively modify one terminus of the polymer while preserving the methoxy (B1213986) group at the other end.

Development of Tailored Synthetic Routes to mPEG9-Propyne from Precursors

Two primary strategies exist for the synthesis of mPEG-alkynes: the modification of a pre-existing mPEG chain and the ring-opening polymerization of ethylene (B1197577) oxide using an alkyne-containing initiator.

One common route involves starting with a commercially available methoxypolyethylene glycol (mPEG-OH) precursor. The terminal hydroxyl group is deprotonated with a strong base, such as sodium hydride (NaH), and then reacted with an alkynyl halide, typically propargyl bromide, to introduce the terminal alkyne. rsc.org This method is straightforward and widely used for various mPEG lengths.

An alternative and powerful approach is the anionic ring-opening polymerization (AROP) of ethylene oxide. nih.govacs.org This method offers excellent control over the polymer's molecular weight and results in a narrow molecular weight distribution. The polymerization is initiated from an alcohol that already contains a protected alkyne functionality, such as trimethylsilyl-2-propargyl alcohol. nih.gov After the desired chain length (in this case, nine ethylene oxide units) is achieved, the polymerization is terminated, and the silyl (B83357) protecting group is removed under mild conditions, for instance, with tetrabutylammonium (B224687) fluoride, to yield the terminal alkyne. nih.gov This "bottom-up" approach ensures the site-specific placement of the propyne group at the chain end opposite the initiator.

A summary of precursor routes is presented in the table below.

| Starting Material | Key Reagents | Product | Key Feature |

| mPEG9-OH | 1. Sodium Hydride (NaH) 2. Propargyl Bromide | This compound | Functionalization of a pre-formed polymer. rsc.org |

| Trimethylsilyl-2-propargyl alcohol | 1. Ethylene Oxide 2. Deprotecting Agent (e.g., TBAF) | This compound | "Bottom-up" synthesis via ring-opening polymerization. nih.gov |

Functional Group Transformations for Terminal Alkyne Generation

The generation of a terminal alkyne on an mPEG chain can also be achieved through a series of functional group transformations. This multi-step approach often begins with the activation of the terminal hydroxyl group of mPEG-OH. mdpi.com

A widely employed technique is the conversion of the hydroxyl group to a good leaving group, such as a tosylate or mesylate. mdpi.comnih.gov For instance, reacting mPEG-OH with p-toluenesulfonyl chloride (TsCl) in the presence of a base yields mPEG-tosylate. This activated intermediate can then undergo nucleophilic substitution with an appropriate alkyne-containing nucleophile.

Alternatively, the tosylated or mesylated PEG can be converted to other functionalities first. For example, reaction with sodium azide (B81097) yields an azido-terminated PEG (mPEG-N3). mdpi.com While this azide is a key partner for alkyne-azide click chemistry, similar substitution strategies can be envisioned to introduce the alkyne group itself. Another route involves converting the hydroxyl group into a halide, which can then participate in reactions to form the carbon-carbon triple bond characteristic of an alkyne, drawing from general organic synthesis principles for alkyne formation via elimination reactions of dihalides. acs.org These multi-step transformations provide versatility but require careful control and purification at each stage to ensure high purity of the final this compound. nih.gov

Advanced Synthetic Protocols for Controlled this compound Production

The utility of this compound in sensitive applications like bioconjugation necessitates production methods that deliver high purity, homogeneity, and scalability. Advanced batch and continuous-flow protocols are being developed to meet these demands.

Optimization of Batch-Scale Synthesis for High Yield and Purity

Batch-scale synthesis remains a common method for producing mPEG derivatives. Optimization of these processes is crucial for maximizing yield and ensuring the purity of the final this compound product, which is often specified at ≥95%. biochempeg.com Key parameters for optimization include reaction time, temperature, and the stoichiometry of reagents. researchgate.netresearchgate.net

For instance, in the synthesis from mPEG9-OH and propargyl bromide, careful control of the amount of base (e.g., NaH) is needed to ensure complete deprotonation of the hydroxyl group without causing side reactions. The reaction temperature is typically kept low initially and allowed to rise to room temperature to control the reaction rate. rsc.org After the reaction, purification is critical. Techniques such as column chromatography are employed to remove unreacted starting materials and byproducts, which is essential for achieving the high purity required for subsequent bioconjugation applications. google.com The goal is to develop a robust process that consistently yields a product with a low polydispersity index (PDI), indicating a uniform chain length. creativepegworks.com

| Parameter | Objective | Typical Approach | Impact on Quality |

| Reagent Stoichiometry | Maximize conversion | Use of slight excess of propargyl bromide and base. | High yield; risk of side products if not controlled. researchgate.net |

| Temperature Control | Control reaction rate, minimize side reactions | Gradual warming from 0 °C to room temperature. | Prevents degradation and improves selectivity. rsc.org |

| Reaction Time | Ensure complete reaction | Monitored by techniques like TLC or NMR. | Maximizes yield of the desired product. |

| Purification | Remove impurities | Column chromatography, crystallization. | Achieves high purity (>95%) and low PDI. google.com |

Continuous-Flow Synthesis Approaches for Scalable Production of Homogeneous mPEGylated Bioconjugates

While not yet standard for the synthesis of the this compound reagent itself, continuous-flow synthesis is emerging as a superior technology for the production of mPEGylated bioconjugates, which is the ultimate application of this compound. chemrxiv.orgchemrxiv.orgresearchgate.net This technology offers significant advantages over traditional batch methods, including enhanced control over reaction parameters, improved safety, and superior scalability. rcsi.comnih.gov

In a continuous-flow system, reagents are pumped through a microreactor where they mix and react. The precise control over residence time (the time reagents spend in the reactor) allows for the fine-tuning of the reaction to maximize the yield of the desired product while minimizing the formation of byproducts. nih.gov This is particularly advantageous for PEGylation reactions, where traditional batch processes can lead to heterogeneous mixtures of molecules with varying numbers of PEG chains attached. chemrxiv.org

Studies have shown that continuous-flow PEGylation can achieve mono-PEGylation of proteins with high selectivity in seconds, a significant improvement over batch methods that can be less selective and prone to aggregation issues, especially during scale-up. chemrxiv.orgchemrxiv.org For example, a continuous-flow process for protein PEGylation converted 54% of a lysozyme (B549824) to the mono-PEGylated conjugate with 78% selectivity, outperforming batch methods which yielded less than 40% of the desired product. chemrxiv.org The principles of these continuous-flow bioconjugation platforms can be adapted for the scalable and highly controlled synthesis of reagents like this compound, promising a future pathway to more homogeneous and readily available materials for the pharmaceutical industry.

Catalytic Approaches in the Synthesis of this compound and Related Alkynes

Catalysis plays a pivotal role in several synthetic strategies for alkynes. While the direct propargylation of mPEG-OH is typically a non-catalytic nucleophilic substitution, related and alternative synthetic routes rely heavily on catalysts.

In the "bottom-up" synthesis via anionic ring-opening polymerization of ethylene oxide, various catalysts and initiators are used. While simple alkoxides like sodium methoxide (B1231860) can be used, more complex systems involving organocatalysts such as phosphazene bases are being explored to achieve better control over the polymerization process. pku.edu.cnresearchgate.netnih.gov

Furthermore, the synthesis of more complex alkyne-terminated structures can involve metal-catalyzed cross-coupling reactions. For instance, the Glaser coupling reaction, which uses a copper catalyst (e.g., CuBr) in the presence of a ligand like pentamethyldiethylenetriamine (PMDETA), is used for the intramolecular cyclization of alkyne-terminated PEGs to form complex topologies. nih.gov This demonstrates the utility of copper catalysis in manipulating PEG-alkyne structures. While not a direct synthesis of this compound, it highlights a key catalytic reaction type involving the terminal alkyne group, which is relevant to the broader synthetic context.

Enzyme catalysis also presents a green and highly selective alternative for modifying PEG chains. Lipases, such as Candida antarctica Lipase B (CALB), have been used for the transesterification of PEGs to produce functionalized derivatives like PEG-thiols. mdpi.com This enzymatic approach, which proceeds under mild, solvent-free conditions, could potentially be adapted for the synthesis of mPEG-alkyne precursors, offering a more sustainable manufacturing route.

Fundamental Chemical Reactivity and Reaction Mechanisms of Mpeg9 Propyne

Mechanistic Investigations of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with mPEG9-Propyne

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and the most prominent reaction involving this compound. nih.gov This reaction is prized for its high yield, stereospecificity (exclusively forming the 1,4-disubstituted triazole isomer), and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. nih.gov

The generally accepted mechanism for CuAAC involves a catalytic cycle with several key copper-containing intermediates. While the reaction can be initiated with a Cu(II) salt (e.g., copper(II) sulfate), it requires an in situ reduction to the catalytically active Cu(I) species, typically accomplished using a reducing agent like sodium ascorbate. researchgate.net

The catalytic cycle with this compound proceeds as follows:

Formation of a Copper-Acetylide Complex: The first step is the coordination of the Cu(I) ion to the terminal alkyne of this compound, forming a π-complex. This is followed by the deprotonation of the terminal alkyne, facilitated by a base or through the coordination of multiple copper atoms, to generate a crucial copper-acetylide intermediate. researchgate.net This species is the activated form of the alkyne that enters the cycloaddition phase.

Coordination of the Azide (B81097): The azide reactant coordinates to the copper center of the copper-acetylide complex. This brings the two reactive partners—the alkyne and the azide—into close proximity.

Cycloaddition and Ring Formation: A stepwise process occurs wherein the distal nitrogen of the azide attacks the internal carbon of the activated alkyne, leading to the formation of a six-membered copper-containing metallacycle.

Rearomatization and Product Release: This intermediate is unstable and rapidly undergoes rearrangement and protonolysis to form the stable 1,2,3-triazole ring. This step releases the final conjugated product and regenerates the Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency and rate of the CuAAC reaction with this compound are highly dependent on the catalyst system. The primary role of additives and ligands is to stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation into Cu(0) and Cu(II) or oxidation by ambient oxygen, thereby increasing the effective catalyst concentration and reaction rate. nih.gov

Nitrogen-based ligands are particularly effective for this purpose. Polydentate aliphatic amine ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), are widely used. These ligands not only protect the Cu(I) catalyst but also accelerate the reaction. nih.gov The choice of the copper salt's counter-ion (anion) also impacts kinetics. Halide anions, particularly bromide and chloride, have been shown to lead to faster reaction rates compared to organic anions like triflate. nih.gov

| Ligand/Additive | Primary Function | Impact on this compound Conjugation |

| Sodium Ascorbate | Reducing Agent | Reduces Cu(II) precatalyst to the active Cu(I) state. researchgate.net |

| THPTA | Accelerating Ligand | Stabilizes Cu(I) in aqueous solutions, increases solubility, and accelerates the rate of triazole formation. nih.gov |

| TBTA | Accelerating Ligand | Stabilizes Cu(I), particularly in organic or mixed aqueous/organic media. |

| BimPy | Chelating Ligand | Strong copper chelator that can be effective at low ligand-to-copper ratios. nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound: Mechanistic Considerations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that circumvents the need for a cytotoxic copper catalyst. The driving force for this reaction is not a catalyst but rather the high degree of ring strain inherent in a cyclooctyne (B158145) derivative. magtech.com.cn When a strained alkyne reacts with an azide, the release of this strain enthalpy provides the activation energy for the cycloaddition to occur spontaneously.

It is critical to note that this compound, possessing a linear, terminal alkyne, is not strained and therefore cannot act as the "strained" partner in a SPAAC reaction. Instead, this compound would first need to be functionalized with an azide group to become a reactive partner for a molecule containing a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

The mechanism of SPAAC involves a [3+2] dipolar cycloaddition, where the azide acts as the 1,3-dipole and the strained alkyne acts as the dipolarophile. researchgate.net Computational studies, such as the distortion-interaction model, explain the high reactivity by analyzing two factors:

Distortion Energy: The energy required to distort the azide and the alkyne from their ground-state geometries into the geometries they adopt in the transition state. For strained cyclooctynes, this energy is low because their structure is already close to the bent geometry required for the transition state. rsc.org

Interaction Energy: The stabilizing energy released upon the interaction of the distorted reactants in the transition state. rsc.org

The combination of low distortion energy and high interaction energy in strained alkynes leads to the low activation barriers and rapid kinetics characteristic of SPAAC. nih.gov

Exploration of Other Alkyne-Based Bioorthogonal Reactions

While CuAAC and SPAAC are the most common, the terminal alkyne of this compound can participate in other bioorthogonal or potentially bioorthogonal reactions. nih.gov These reactions expand the toolkit for conjugating PEG moieties under various conditions.

Glaser-Hay Coupling: This is a copper-catalyzed aerobic oxidative homocoupling of terminal alkynes. researchgate.net In the context of this compound, this reaction would lead to the formation of a symmetrical dimer, creating a 20-unit PEG chain linked by a central 1,3-diyne bridge. While useful for creating specific polymer architectures, it is often considered a competing side reaction during CuAAC if oxygen is not excluded.

Sonogashira Coupling: This is a powerful cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of a palladium complex and a copper(I) salt. This reaction could be used to attach this compound directly to aromatic scaffolds on proteins or other molecules, representing an alternative to the triazole linkage.

Thiol-yne Reaction: This reaction involves the radical-mediated or nucleophilic addition of a thiol across the triple bond of an alkyne. Under radical initiation (e.g., using a photoinitiator), two thiol molecules can add sequentially, leading to a highly cross-linked structure. This has applications in hydrogel formation and surface modification.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The alkyne of this compound can act as a dienophile in IEDDA reactions, one of the fastest classes of bioorthogonal reactions known. The typical reaction partner is an electron-deficient diene, most notably a 1,2,4,5-tetrazine. escholarship.org The reaction proceeds rapidly without a catalyst to form a pyridazine (B1198779) product, releasing nitrogen gas as the only byproduct. escholarship.org

| Reaction | Partner for this compound | Catalyst/Conditions | Resulting Linkage |

| Glaser-Hay Coupling | Another this compound molecule | Cu(I)/Cu(II), Base, O₂ | 1,3-Diyne |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd(0) complex, Cu(I) salt, Base | Aryl/Vinyl-Alkyne |

| Thiol-yne Reaction | Thiol-containing molecule | Radical Initiator or Base | Thioether |

| IEDDA Reaction | 1,2,4,5-Tetrazine | Catalyst-free | Pyridazine |

Theoretical Studies on the Reactivity and Energetics of Alkyne Moieties in mPEG Systems

Theoretical and computational studies, often employing Density Functional Theory (DFT), provide deep insights into the factors governing the reactivity of the alkyne in molecules like this compound. vub.beresearchgate.net While specific computational studies on this compound are not abundant, the principles derived from studies on analogous small molecule alkynes are directly applicable.

Computational models like the extended Constrained Geometries Simulate External Forces (COGEF) model help quantify the relationship between angular strain and alkyne reactivity. vub.be These studies confirm that the significant bending of the alkyne bond in cyclic structures like cyclooctyne dramatically lowers the activation barrier for cycloaddition reactions, explaining the high rates of SPAAC. rsc.orgvub.be For the linear alkyne in this compound, these studies highlight the necessity of a catalyst like copper to activate the C-H bond and facilitate the reaction with an azide.

Energetic calculations focus on the reaction pathways, elucidating the stability of intermediates and the height of transition state barriers. For CuAAC, theoretical studies have explored the relative energies of different proposed intermediates, such as mono-copper and di-copper acetylides, helping to refine the mechanistic understanding of the catalytic cycle. researchgate.net

Furthermore, computational analysis can predict how substituents on the alkyne or its partner molecule affect reactivity. For instance, studies on alkyne insertion reactions show how the electronic properties of the metal catalyst and the alkyne itself dictate the reaction mechanism and product formation. nih.gov These theoretical frameworks are invaluable for predicting the behavior of this compound in complex biological environments and for designing new, more efficient conjugation strategies.

Advanced Analytical Characterization of Mpeg9 Propyne and Its Conjugates

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the covalent structure of mPEG9-Propyne and identifying its characteristic functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. msu.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR spectroscopy, the signals corresponding to the protons of the methoxy (B1213986) group, the repeating ethylene (B1197577) glycol units, the methylene (B1212753) group adjacent to the alkyne, and the terminal alkyne proton all appear at distinct chemical shifts. The integration of these signals provides a quantitative measure of the proton ratio, which can confirm the length of the PEG chain. pressbooks.pub For larger PEG polymers, the signals from ¹H-¹³C coupling in the backbone can become significant, sometimes appearing as side peaks that could be mistaken for impurities. researchgate.netnih.gov These coupling effects can be confirmed by acquiring spectra at different magnetic field strengths or by using ¹³C-decoupled pulse sequences. researchgate.netresearchgate.net

¹³C NMR spectroscopy complements the proton data, providing a distinct signal for each unique carbon atom in the structure, further confirming the molecular framework. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate proton signals with their directly attached carbon atoms, providing definitive structural assignment and resolving any ambiguities from 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Assignment | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy Protons | CH₃ -O- | ~3.38 (singlet) | ~59.0 |

| PEG Backbone | -O-CH₂ -CH₂ -O- | ~3.64 (multiplet) | ~70.5 |

| Propargyl Methylene | -O-CH₂ -C≡CH | ~4.20 (doublet) | ~58.4 |

| Terminal Alkyne Carbon | -CH₂-C ≡CH | N/A | ~79.9 |

| Terminal Alkyne Proton | -C≡CH | ~2.42 (triplet) | ~75.1 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. uobasrah.edu.iqpsu.edu The IR spectrum provides diagnostic absorption bands that confirm the presence of the terminal alkyne and the polyether backbone. libretexts.orglibretexts.org The C-H stretching of the sp-hybridized carbon of the terminal alkyne gives a sharp, characteristic peak around 3300 cm⁻¹. libretexts.orgpressbooks.pub The carbon-carbon triple bond (C≡C) stretch appears in the 2100-2260 cm⁻¹ region. libretexts.orgpressbooks.pub The prominent and strong absorption band typically seen between 1050 and 1150 cm⁻¹ is characteristic of the C-O-C ether linkages that form the PEG backbone. Standard alkane C-H stretching vibrations are also observed between 2850 and 3000 cm⁻¹. pressbooks.pubopenstax.org The absence of other significant functional group absorptions can also confirm the purity of the material.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Terminal Alkyne | C≡C-H Stretch | 3300 - 3260 |

| Alkyne | C≡C Stretch | 2140 - 2100 |

| Ether | C-O-C Stretch | 1150 - 1050 (Strong) |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Compositional Analysis

Mass spectrometry (MS) is a critical analytical tool for verifying the molecular weight of this compound and for analyzing the composition of its conjugates. walshmedicalmedia.comnih.gov It provides high accuracy and sensitivity, making it essential for quality control and reaction monitoring. sciex.com

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally fragile molecules like this compound without causing fragmentation. nih.gov ESI-MS analysis provides the mass-to-charge ratio (m/z) of the intact molecule, allowing for precise molecular weight confirmation. ucsf.edu Due to the nature of the ESI process, molecules are often observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. nih.gov For larger PEGylated conjugates, such as modified proteins, ESI generates a series of multiply charged ions, from which the mass of the intact conjugate can be accurately calculated. libretexts.org

Table 3: Theoretical Monoisotopic Mass and Expected ESI-MS Adducts for this compound (C₂₁H₄₂O₉)

| Species | Formula | Theoretical m/z |

|---|---|---|

| Monoisotopic Mass | C₂₁H₄₂O₉ | 438.28 |

| Protonated Adduct | [M+H]⁺ | 439.29 |

| Sodiated Adduct | [M+Na]⁺ | 461.27 |

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) is a powerful hyphenated technique for the analysis of complex mixtures that often result from conjugation reactions. nih.govfrontiersin.org This method combines the separation power of liquid chromatography with the high mass accuracy and high resolution of a Q-TOF mass analyzer. sciex.comhpst.cz

In a typical workflow, the reaction mixture is first separated by an LC system, often using a reversed-phase column. nih.gov The separated components then enter the Q-TOF mass spectrometer, which provides accurate mass measurements for each component, allowing for the confident identification of unreacted this compound, the desired product (e.g., a PEGylated peptide or protein), and any side products. lcms.cznih.gov The MS/MS capability of Q-TOF instruments can be used to fragment selected ions, providing structural information that further confirms the identity of the conjugates. hpst.cz

Chromatographic Separation Techniques for Purity Assessment and Conjugation Efficiency

Chromatographic techniques are fundamental for assessing the purity of the this compound starting material and for evaluating the efficiency of conjugation reactions. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase (RP-HPLC) column, is widely used to determine the purity of the this compound reagent. The retention time and peak area provide qualitative and quantitative information about the compound and any potential impurities.

Following a conjugation reaction, HPLC and Size-Exclusion Chromatography (SEC) are employed to separate the final conjugate from unreacted starting materials and by-products. nih.gov By comparing the chromatograms of the reaction mixture to those of the starting materials, one can monitor the progress of the reaction. The relative integration of the product peak versus the starting material peaks allows for the calculation of conjugation efficiency, providing a critical measure of the reaction's success.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives. chemrxiv.org Given the structure of this compound, which lacks a strong chromophore, a single detection method is often insufficient. Therefore, a multi-detector approach is typically employed.

Reverse-Phase HPLC (RP-HPLC) is commonly used to separate this compound from its starting materials, impurities, and reaction byproducts. The separation is based on the hydrophobicity of the analytes. For PEGylated compounds, the retention can be influenced by the length of the PEG chain and the nature of the end groups. chromatographyonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC) can also be utilized, offering an alternative selectivity for polar compounds like PEGs. HILIC is particularly useful for separating oligomers and can be coupled with various detectors.

A combination of detectors is essential for a thorough analysis:

UV-Vis Detector: While this compound itself has minimal UV absorbance, it can be derivatized to include a UV-active group. chromatographyonline.com More commonly, this detector is used to monitor the progress of conjugation reactions where the molecule being attached (e.g., a peptide, protein, or fluorescent tag) possesses a chromophore.

Evaporative Light Scattering Detector (ELSD): This is a quasi-universal detector that is highly suitable for analyzing compounds like this compound that lack UV-absorbing properties. The ELSD detects the light scattered by analyte particles after the mobile phase has been evaporated. nih.gov It is a mass-flow sensitive detector, providing a response proportional to the mass of the analyte. nih.gov This makes it valuable for purity assessments and quantification of non-volatile analytes.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides definitive identification of this compound and its conjugates by determining their molecular weights. ESI-MS is particularly powerful for confirming the successful conjugation and identifying any side products or impurities.

The following data table provides an example of typical RP-HPLC-ELSD/MS conditions for the analysis of a short-chain mPEG-alkyne derivative like this compound.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Setting | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good hydrophobic retention and high resolution for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for RP-HPLC, provides protons for ESI-MS. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic mobile phase for RP-HPLC, compatible with MS and ELSD. |

| Gradient | 5% to 95% B over 15 minutes | A broad gradient is effective for separating the polar this compound from potential non-polar impurities and reaction products. |

| Flow Rate | 0.3 mL/min | Suitable for the column dimensions and for efficient nebulization in ELSD and ESI-MS. |

| Column Temp. | 40 °C | Ensures reproducible retention times and can improve peak shape. |

| ELSD Temp. | Nebulizer: 40°C, Evaporator: 60°C | Optimized for the evaporation of the water/acetonitrile mobile phase without degrading the analyte. |

| MS Detector | ESI, Positive Ion Mode | ESI is a soft ionization technique suitable for polar molecules like PEGs. Positive mode is effective for detecting sodiated or protonated adducts. |

| MS Scan Range | m/z 100 - 1000 | Covers the expected molecular weight of this compound and potential impurities or small conjugates. |

Size-Exclusion Chromatography (SEC) for Polymer and Conjugate Characterization

Size-Exclusion Chromatography (SEC) is an indispensable technique for characterizing polymers and their conjugates. chromatographyonline.com Unlike HPLC which separates based on chemical interactions, SEC separates molecules based on their hydrodynamic volume in solution. sigmaaldrich.com This makes it the gold standard for determining molecular weight distribution and detecting aggregates or fragments. sigmaaldrich.com

For this compound, SEC is used to:

Confirm its monodispersity (a narrow peak indicates a highly pure, single molecular weight species).

Identify the presence of any higher molecular weight species (e.g., dimers or oligomers) or lower molecular weight impurities.

Analyze its conjugates, where a clear shift in retention time to earlier elution indicates a successful conjugation and an increase in molecular size. chromatographyonline.com

A Refractive Index (RI) detector is often used in SEC as it is a universal detector that responds to changes in the refractive index of the eluent, making it suitable for polymers like PEG.

The table below outlines typical conditions for an aqueous SEC analysis of this compound and its conjugates.

Interactive Data Table: Representative SEC Parameters for this compound Characterization

| Parameter | Setting | Rationale |

| Column | Aqueous SEC, e.g., Tosoh TSKgel G3000SWxl | Optimized for the separation of proteins and polymers in the relevant molecular weight range. chromatographyonline.com |

| Mobile Phase | 150 mM Sodium Phosphate, pH 7.0 | An aqueous buffer that minimizes non-specific interactions between the analyte and the stationary phase. |

| Flow Rate | 0.5 mL/min | A typical flow rate for analytical SEC to ensure good resolution. chromatographyonline.com |

| Column Temp. | 25 °C | Standard ambient temperature for routine analysis. |

| Detector | Refractive Index (RI) | Universal detector suitable for polymers like PEG that lack a strong UV chromophore. |

| Injection Vol. | 20 µL | A standard volume for analytical SEC. |

| Standards | PEG or protein standards | Used to create a calibration curve for the estimation of the apparent molecular weight of the analyte and its conjugates. |

Orthogonal Analytical Approaches for Comprehensive Characterization of this compound Derivatives

To ensure a comprehensive and accurate characterization of this compound and its derivatives, it is essential to employ orthogonal analytical methods. Orthogonal methods are based on different separation principles or detection mechanisms, and their combined use provides a more complete picture of the sample's quality attributes.

For example, a combination of RP-HPLC-MS and SEC-RI provides complementary information:

RP-HPLC-MS can confirm the identity and purity of this compound based on its retention time and exact mass. It can also be used to monitor the progress of a click chemistry reaction by detecting the consumption of the starting material and the formation of the desired product.

SEC-RI provides information about the molecular weight distribution, confirming the monodispersity of the this compound reagent and detecting the presence of any aggregates in the final conjugate, which might not be resolved by RP-HPLC. chromatographyonline.com

The use of these orthogonal techniques is critical for quality control, ensuring that the this compound reagent is of high quality before its use in sensitive applications and that the final conjugate meets the required specifications. This multi-faceted analytical approach is crucial for the successful development of PEGylated products.

Applications of Mpeg9 Propyne in Polymer and Materials Science Research

Design and Synthesis of Novel Polymeric Architectures via Click Chemistry

The propyne (B1212725) functionality of mPEG9-Propyne is a key feature that allows for its participation in click chemistry reactions, which are known for their high efficiency, specificity, and mild reaction conditions. stonybrook.edu This has made this compound a versatile tool for the synthesis of well-defined and complex polymeric architectures. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction utilized for this purpose, enabling the covalent linkage of the this compound to polymers or molecules bearing an azide (B81097) group. stonybrook.edu This approach has been instrumental in creating block copolymers with tailored properties. nih.govpsu.edu For instance, an alkyne-functional block copolymer can be synthesized and subsequently modified through a thiol-yne "click" radical reaction, demonstrating the versatility of alkyne groups in polymer synthesis. psu.edu

Fabrication of Cross-linked Hydrogels and Elastomers

Hydrogels, three-dimensional polymer networks capable of absorbing large amounts of water, are widely researched for biomedical applications due to their resemblance to soft tissues. researchgate.net The synthesis of hydrogels often involves cross-linking polymer chains. The terminal alkyne of this compound can react with multi-azide functional polymers to form cross-linked hydrogel networks. This "click" chemistry approach allows for the formation of hydrogels under mild, often physiological, conditions, which is advantageous for encapsulating sensitive biological molecules or even cells.

The properties of these hydrogels can be tuned by varying the concentration of the this compound and the cross-linking agent. For example, increasing the cross-linker concentration generally leads to a higher degree of cross-linking, resulting in hydrogels with lower swelling capacity and improved mechanical properties. Studies on similar PEG-crosslinked hydrogels have shown that their swelling is pH-responsive, with maximum swelling observed at neutral or slightly basic pH, which is relevant for applications in the small intestine. rsc.org

| Property | Effect of Increased Cross-linker Concentration | Reference |

| Degree of Cross-linking | Increases | researchgate.net |

| Swelling Capacity | Decreases | researchgate.net |

| Mechanical Properties | Improved | researchgate.net |

| Thermal Stability | Improved | researchgate.net |

Elastomers, which are polymers with viscoelasticity, have also been synthesized using principles applicable to this compound. While specific data on this compound-derived elastomers is limited, research on other thermoplastic elastomers has shown that their mechanical properties, such as tensile strength and elongation at break, can be tailored by adjusting the composition and molecular weight of the polymer blocks. biotech-asia.orgresearchgate.net For instance, the Young's modulus of some elastomers can be significantly increased without sacrificing extensibility, overcoming typical trade-offs in material design. rsc.org

Grafting and Surface Functionalization of Materials with Tunable Properties

The ability to modify the surface properties of materials is crucial for a wide range of applications, from improving biocompatibility to creating functional coatings. The "click" reaction involving the propyne group of this compound provides an efficient method for grafting these molecules onto surfaces that have been pre-functionalized with azide groups. This process, known as PEGylation, can significantly alter the surface characteristics of a material. acs.org

Grafting this compound onto a surface can increase its hydrophilicity, which in turn can reduce non-specific protein adsorption. This "stealth" property is highly desirable for biomedical implants and nanoparticles to prevent their recognition and clearance by the immune system. The density of the grafted PEG chains can influence the extent of this effect. Studies have shown that a dense layer of PEG can effectively reduce protein binding.

Development of Advanced Functional Materials

The incorporation of this compound into materials can impart them with advanced functionalities, making them suitable for a variety of research applications in biomedicine and nanotechnology.

Engineering of Biomaterials with Modulated Cell-Material Interactions

The surface properties of a biomaterial play a critical role in determining how cells will interact with it. By functionalizing a material with this compound, it is possible to control cell adhesion and behavior. The hydrophilic and flexible nature of the PEG chain can create a non-fouling surface that resists cell attachment.

However, by co-functionalizing the surface with this compound and cell-adhesive ligands (e.g., peptides containing the RGD sequence), it is possible to create a surface that resists non-specific cell adhesion while promoting the specific attachment of desired cell types. The pore size and surface area of scaffolds are also critical factors that influence cell adhesion and proliferation. The ability to control these parameters, in conjunction with surface functionalization using this compound, allows for the engineering of biomaterials with highly specific cell-interactive properties.

| Factor | Influence on Cell Interaction | Reference |

| Surface Chemistry (e.g., COOH groups) | Promotes anti-inflammatory macrophage responses through altered protein adsorption. | |

| Pore Size | Affects cell adhesion, migration, and morphology. A bimodal effect can be observed. | |

| Ligand Density | Determines the number of available sites for specific cell binding. | |

| Scaffold Stiffness | Can influence cell differentiation and migration. |

Synthesis of Nanomaterials and Nanocomposites for Research Applications

In the field of nanotechnology, this compound is a valuable tool for the surface modification of nanoparticles, such as gold nanoparticles, quantum dots, and liposomes. The PEGylation of these nanoparticles enhances their colloidal stability in biological media and can prolong their circulation time in vivo. acs.org

The propyne group allows for the "clickable" attachment of this compound to azide-functionalized nanoparticles. This method has been used to create stable and biocompatible nanomaterials for various research purposes, including bioimaging and drug delivery studies. For instance, PEGylated quantum dots have been developed for labeling and tracking stem cells. Similarly, liposomes, which are vesicular structures used as drug carriers, can be coated with PEG derivatives to improve their stability and pharmacokinetic profile.

| Nanomaterial | Application of PEGylation | Key Findings | Reference |

| Gold Nanoparticles (AuNPs) | Improved stability and biocompatibility for biochemical analysis. | Surface modification with PEG reduces non-specific protein adsorption and macrophage uptake. | |

| Quantum Dots (GQDs) | Enhanced biocompatibility for bioimaging. | PEG-functionalized GQDs serve as a valuable tool for stem cell labeling and tracking. | |

| Liposomes | Increased circulation time and stability for drug delivery research. | Coating with PEG derivatives creates "stealth" liposomes that can evade the immune system. |

Responsive Polymer Systems for Stimuli-Triggered Research Tools

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. These materials are of great interest for the development of research tools that can be activated on demand.

By incorporating this compound into a polymer structure, it is possible to combine the benefits of PEGylation with stimuli-responsive behavior. For example, a thermoresponsive polymer can be synthesized to exhibit a lower critical solution temperature (LCST), meaning it is soluble in water below this temperature and becomes insoluble above it. This property can be exploited to create injectable hydrogels that are liquid at room temperature and form a gel at body temperature. researchgate.net

Similarly, pH-responsive polymers can be designed to change their conformation or solubility in response to changes in pH. researchgate.net This is often achieved by incorporating acidic or basic monomers into the polymer chain. The combination of pH-responsiveness with the biocompatibility imparted by this compound can lead to the development of sophisticated systems for research in areas like controlled substance release. rsc.orgresearchgate.net

Fundamental Studies on Polymer Network Formation and Dynamics utilizing this compound

The monofunctional nature of this compound, featuring a single terminal alkyne group, makes it a valuable tool for fundamental studies on polymer network formation and dynamics. In this context, this compound is typically used as a modifying agent to introduce reactive "handles" onto polymer backbones or as a component in combination with multifunctional crosslinkers to control network architecture and properties. Its well-defined structure allows for precise control over the incorporation of pendant chains, enabling researchers to systematically investigate their influence on network assembly, structure, and behavior.

Fundamental research in this area often employs this compound in conjunction with poly-azide functional polymers through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction. nih.gov This reaction's high yield and tolerance to various functional groups allow for the formation of well-defined polymer networks under mild conditions. nih.gov The rate of this copper-catalyzed reaction is significantly accelerated, estimated to be 10⁷ to 10⁸ times faster than the uncatalyzed version, facilitating rapid gelation. nih.gov

Studies on such systems focus on several key aspects:

Gelation Kinetics: The formation of a polymer network is a dynamic process characterized by the transition from a liquid (sol) to a solid-like (gel) state. The gel point is a critical parameter, representing the instant at which a continuous network structure spans the entire system. Research has shown that the gelation times for similar poly(ethylene glycol) (PEG) based hydrogels formed via azide-alkyne click chemistry can be rapid, often occurring within minutes. For instance, in systems utilizing strain-promoted alkyne-azide cycloaddition (SPAAC), a catalyst-free click reaction, gelation times can range from as short as 10 seconds to a minute at room temperature. nih.gov The kinetics can be monitored in real-time using rheological measurements, tracking the evolution of the storage modulus (G') and loss modulus (G''). The crossover point, where G' exceeds G'', is typically defined as the gel point.

Mechanical Properties and Dynamics: The mechanical integrity of the polymer network is essential for its intended application. Dynamic mechanical analysis (DMA) and rheology are employed to probe the viscoelastic properties of these materials. The storage modulus (G') provides a measure of the elastic response of the network, while the loss modulus (G'') reflects its viscous or energy-dissipating characteristics. For PEG-based hydrogels formed through click chemistry, the Young's modulus, a measure of stiffness, can be tailored by adjusting factors such as the molecular weight of the PEG precursors and the concentration of crosslinking agents. nih.gov Research on analogous systems has shown that the Young's modulus can be varied from approximately 1 kPa to 18 kPa. nih.gov Similarly, the shear storage modulus has been shown to be tunable, with reported values ranging from 0.7 kPa to 20.6 kPa. nih.gov

The following interactive data tables summarize typical findings from studies on PEG-based polymer networks formed via azide-alkyne cycloaddition, which are analogous to systems that would utilize this compound.

Table 1: Representative Gelation and Swelling Properties of PEG-Azide/Alkyne Hydrogels

| Precursor Properties | Gelation Time (seconds) | Maximum Swelling Ratio (mass/mass) | Polymer Content in Swollen Gel (%) |

| Lower Molecular Weight PEG | 10 - 30 | 45 - 60 | 1.67 - 2.22 |

| Higher Molecular Weight PEG | 30 - 60 | 60 - 76 | 1.31 - 1.67 |

Data synthesized from findings reported in studies on strain-promoted azide-alkyne cycloaddition of PEG derivatives. nih.gov

Table 2: Tunable Mechanical Properties of PEG-Based Hydrogels

| System Parameter Variation | Young's Modulus (kPa) | Compressive Modulus (kPa) | Shear Storage Modulus (G') (kPa) |

| Increasing Crosslinker Density | 10 - 18 | 100 - 233 | 10 - 20.6 |

| Increasing PEG Molecular Weight | 1 - 8 | 13 - 150 | 0.7 - 10 |

Data compiled from studies on the mechanical properties of various PEG-based hydrogels. nih.govnih.gov

These fundamental studies, by employing well-defined components like this compound, provide crucial insights into the structure-property relationships of polymer networks. This knowledge is instrumental in the rational design of advanced materials with tailored properties for a wide range of applications.

Applications of Mpeg9 Propyne in Chemical Biology and Advanced Bioconjugation Research

Development of Site-Specific Bioconjugation Strategies for Biomolecules

Site-specific bioconjugation is a collection of methods designed to attach moieties to specific, predetermined locations on a biomolecule, such as a protein or nucleic acid. nih.gov Traditional conjugation methods often lack control, leading to heterogeneous products with varied activity. nih.gov The development of bioorthogonal chemistries, which involve reactions that can occur in complex biological environments without interfering with native processes, has been a major advance. nih.govnih.gov The alkyne group on mPEG9-Propyne is a key functional group for these strategies, allowing for the controlled and stable attachment of the PEG chain. patsnap.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a primary method for the functionalization of proteins and peptides using this compound. nih.gov This reaction forms a stable triazole ring by covalently linking the terminal alkyne of this compound with an azide (B81097) group that has been incorporated into the protein or peptide structure. nih.govnih.gov

The azide group can be introduced into biomolecules site-specifically through various techniques, including the incorporation of unnatural amino acids bearing azide side chains or by enzymatic modification of specific residues. nih.gov The subsequent CuAAC reaction with this compound is highly selective, proceeding rapidly under mild, aqueous conditions (near-neutral pH and temperatures below 37°C) without reacting with other functional groups present in the protein. nih.govnih.gov This selectivity allows for the modification of unprotected peptides and proteins. nih.gov

This precise attachment of a PEG chain (PEGylation) serves several research purposes:

Improved Stability: The PEG chain can shield the protein from proteolytic degradation and improve its thermostability. nih.gov

Enhanced Solubility: The hydrophilic nature of the PEG linker can increase the solubility of hydrophobic peptides or proteins.

Steric Shielding: The PEG chain can be used to block specific protein-protein interactions to study their functional consequences.

Tagging for Visualization: By conjugating a PEGylated molecule that also contains a fluorescent dye or a radioactive label, researchers can track the protein or peptide within a cellular environment. nih.gov

Research has demonstrated that the CuAAC reaction is highly efficient, with conjugation efficiencies often exceeding 95% between functionalized azide and alkyne peptides. nih.gov The resulting 1,4-disubstituted triazole linkage is considered a suitable isostere for an amide bond, minimizing structural perturbation of the parent biomolecule. nih.gov

Table 1: Research Findings in Protein and Peptide Functionalization

| Research Area | Technique | Key Finding | Reference |

| Protein Stability | Protein Stapling via CuAAC | Covalent constraints introduced by azide-alkyne ligation improved the thermostability of a model leucine (B10760876) zipper protein. | nih.gov |

| Conjugation Efficiency | CuAAC Ligation | Conjugation efficiencies between azide- and alkyne-modified peptides have been reported to be above 95%. | nih.gov |

| Linker Properties | Triazole Formation | The 1,4-disubstituted triazole product of the CuAAC reaction is a suitable isostere for an amide bond, preserving biomolecule structure. | nih.gov |

| Reaction Conditions | Bioorthogonal Chemistry | CuAAC is highly selective for terminal azides and alkynes and can be performed on unprotected peptides in a wide range of reaction media. | nih.gov |

The functionalization of nucleic acids with molecules like this compound is a critical tool for studying gene expression and other cellular processes. nih.govnih.gov Bioorthogonal reactions provide a means to label DNA and RNA without interfering with their biological function. nih.gov

The strategy involves incorporating a reactive partner for the propyne (B1212725) group, typically an azide, into the nucleic acid structure. This can be achieved enzymatically, for example, by using polymerases that accept azide-modified nucleotides. Once the azide-modified nucleic acid is generated, it can be reacted with this compound via CuAAC.

Applications of this labeling strategy in gene expression research include:

Tracking and Imaging: A PEGylated probe, potentially carrying a fluorescent reporter, can be used to visualize the location and movement of specific DNA or RNA sequences within the cell. nih.gov

Enrichment and Analysis: The PEG tag can be used as an affinity handle (e.g., with an anti-PEG antibody) to enrich and isolate specific nucleic acids from a complex mixture for subsequent analysis by sequencing or other methods. nih.gov

Modulating Interactions: The attachment of a PEG chain can be used to sterically hinder the binding of proteins (like transcription factors or ribonucleases) to the nucleic acid, allowing researchers to investigate the functional consequences of these interactions. mcgill.ca

The chemical modification of CRISPR guide RNAs (crRNA) is an emerging area where such strategies are applied to improve the drug-like properties of the crRNA for therapeutic research. mcgill.ca

Cell surface engineering involves the modification of a cell's outer membrane to alter its properties or introduce new functionalities for research purposes. nih.govnih.gov This approach can be used to investigate cell-cell interactions, receptor signaling, and cellular adhesion without genetic manipulation. nih.gov

One powerful method involves metabolic glycan labeling. Cells are cultured with an unnatural sugar that has been modified to contain an azide group. The cells metabolically process this sugar and incorporate it into the glycans on their surface proteins. nih.gov These azide-displaying cells can then be treated with this compound. The subsequent CuAAC reaction results in the covalent attachment of PEG chains to the cell surface.

This "shellization" with a hydrophilic PEG layer can be used to:

Control Cell Adhesion: The PEG layer can mask surface receptors, preventing non-specific cell adhesion to surfaces or other cells, allowing for the study of specific binding events. nih.gov

Modulate Immune Recognition: The PEG layer can shield surface antigens from recognition by immune cells.

Attach Probes: The propyne end of the PEG linker can be used as a handle to attach other molecules of interest, such as targeting ligands or imaging agents, to the cell surface. nih.gov

These techniques provide precise control over the type and density of functional molecules on the cell surface, creating customized cell interfaces for studying fundamental cellular processes. nih.gov

Engineering of Research-Grade Drug Delivery Systems for Fundamental Mechanism Studies

This compound is a valuable building block in the construction of research-grade drug delivery systems (DDSs). patsnap.comnih.gov Its well-defined PEG structure provides "stealth" properties, while the propyne group allows for the attachment of targeting ligands or other functional molecules. patsnap.comspringernature.com These systems are engineered not for therapeutic use, but to conduct fundamental studies on drug uptake, distribution, and release mechanisms. umn.edu

Liposomes and nanoparticles are common platforms for drug delivery research. nih.govresearchgate.net However, conventional liposomes can be quickly cleared from the bloodstream. nih.gov Surface modification with PEG chains—a process known as PEGylation—is a proven strategy to overcome this limitation. nih.gov

This compound can be incorporated into these systems in two primary ways:

Inclusion during formulation: An amphiphilic molecule containing the this compound moiety can be mixed with the lipids or polymers during the formation of the liposome (B1194612) or nanoparticle.

Post-formulation modification: Pre-formed nanoparticles or liposomes that display surface azide groups can be reacted with this compound via CuAAC to coat their surface with PEG chains. springernature.comresearchgate.net

The resulting PEGylated nanocarriers exhibit several properties beneficial for research:

Enhanced Stability and Circulation: The hydrophilic PEG layer creates a steric barrier that reduces opsonization (the process by which particles are targeted for clearance by the immune system), leading to a longer circulation half-life in biological fluids. nih.gov

Platform for Targeted Delivery Research: The terminal propyne group on the surface-displayed PEG chains serves as a convenient and specific attachment point for azide-modified targeting molecules, such as antibodies, peptides, or small molecules. nih.govresearchgate.net This allows researchers to create targeted delivery systems and investigate the effects of different targeting ligands on cell-specific uptake and delivery. Click chemistry provides a fast and efficient way to attach these targeting structures under mild conditions. springernature.com

Table 2: Characteristics of this compound Modified Nanocarriers for Research

| Nanocarrier Component | Modification Strategy | Research Application | Benefit of this compound | Reference |

| Liposomes | Post-preparational CuAAC | Investigation of nanocarrier stability and targeting | Provides a "stealth" surface and a handle for attaching targeting ligands. | springernature.comresearchgate.net |

| Polymeric Nanoparticles | Inclusion during formulation | Study of targeted drug release mechanisms | Enhances bioavailability and offers a versatile point for conjugation. | patsnap.com |

| Stealth Liposomes | Insertion of PEG-derivatized phospholipids | Prolonging in vivo circulation time for biodistribution studies | The PEG moiety reduces clearance by the reticuloendothelial system. | nih.gov |

A key area of drug delivery research is understanding and controlling the release of a payload from its carrier. umn.edu Systems built with this compound are used to study these fundamental release mechanisms. The drug can be attached to the this compound molecule, which is then conjugated to a larger entity like a protein or nanoparticle.

The release of the drug is governed by the nature of the linker connecting it to the PEG chain. Researchers design these systems to investigate different release triggers:

Enzymatically Cleavable Linkers: A peptide sequence that is a substrate for a specific enzyme (e.g., one that is overexpressed in a target tissue) can be placed between the drug and the this compound moiety. Release is then triggered by the presence of that enzyme.

pH-Sensitive Linkers: Linkers that are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes or lysosomes (pH 4.5-6.5) can be used. This allows researchers to study release mechanisms that are dependent on cellular uptake and trafficking to these acidic compartments.

Redox-Sensitive Linkers: Disulfide bonds can be incorporated into the linker. These bonds are stable in the extracellular environment but are rapidly cleaved in the reducing environment inside a cell. This allows for the investigation of intracellular-specific release.

By systematically varying the linker chemistry in this compound conjugates, researchers can elucidate the molecular mechanisms that govern drug release, providing critical knowledge for the future design of more sophisticated delivery systems. mdpi.com

Functionalization of Antibodies for Research-Oriented Antibody-Drug Conjugate (ADC) Development

The terminal propyne group of this compound is its key reactive feature, allowing for highly efficient and specific covalent attachment to a molecule containing an azide group through the CuAAC reaction. patsnap.com In the context of ADC development, this "click" reaction can be employed in several ways. For instance, the cytotoxic payload can be chemically modified to include an azide group, which then reacts with the propyne-functionalized antibody. Alternatively, the antibody can be engineered or modified to contain an azide, allowing it to "click" with a propyne-bearing drug-linker construct.

The inclusion of the defined-length PEG chain (nine ethylene (B1197577) glycol units) offers several advantages in ADC design. It acts as a soluble, flexible, and hydrophilic spacer that can:

Enhance Solubility: Many potent cytotoxic payloads are hydrophobic. The hydrophilic PEG chain helps to solubilize the payload and the entire ADC construct, preventing aggregation. nih.gov

Improve Pharmacokinetics: The PEG moiety can shield the ADC from proteolytic degradation and reduce renal clearance, potentially extending its circulation half-life.

Provide Spatial Separation: The linker physically separates the bulky antibody from the cytotoxic drug, which can minimize interference with the antibody's ability to bind to its target antigen on cancer cells. researchgate.net

By using a discrete PEG linker like this compound, researchers can create more homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR). This is a significant improvement over traditional conjugation methods that often yield heterogeneous mixtures, which can complicate characterization and lead to inconsistent efficacy. mdpi.com The ability to construct ADCs with a uniform DAR is crucial for establishing clear structure-activity relationships in preclinical research.

Table 1: Illustrative Properties of ADCs Utilizing PEG-based Click Chemistry Linkers This table presents representative data to illustrate the impact of PEG linkers on ADC characteristics. Specific values are hypothetical and for demonstration purposes.

| ADC Component | Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation Level | In Vitro Cytotoxicity (IC50) |

|---|---|---|---|---|

| Trastuzumab-MMAE | Non-PEG Linker | 3.5 ± 1.2 | Moderate | 1.5 nM |

| Trastuzumab-MMAE | This compound based | 3.9 ± 0.3 | Low | 0.8 nM |

| Cetuximab-SN38 | Non-PEG Linker | 3.2 ± 1.5 | High | 5.2 nM |

Development of Molecular Probes for Advanced Biological Sensing and Imaging in Research

Molecular probes are essential tools for visualizing and quantifying biological processes in real-time, providing insights into cellular function and disease mechanisms. nih.govresearchgate.net The modular construction of these probes often involves linking a reporter molecule (e.g., a fluorophore) to a targeting moiety or a biocompatible carrier. This compound is an ideal building block for this purpose, acting as a hydrophilic linker to connect different components of a molecular probe system.

The core utility of this compound in this field again lies in its terminal propyne group, which enables facile and robust conjugation to azide-functionalized molecules via click chemistry. patsnap.com Researchers can synthesize or purchase azide-modified fluorophores, quenchers, biotin (B1667282) tags, or other reporter molecules and easily "click" them onto this compound. This creates a water-soluble, PEGylated reporter system that can be further conjugated to other biomolecules if desired.

The advantages of incorporating the mPEG9 linker into molecular probes are significant for biological applications:

Improved Aqueous Solubility: Many organic fluorophores are poorly soluble in aqueous buffers used for biological experiments. Attaching a hydrophilic PEG chain dramatically improves their solubility and prevents aggregation, which can otherwise quench fluorescence.

Enhanced Biocompatibility and Reduced Non-specific Binding: The PEG chain is known to reduce non-specific binding of probes to proteins and cell surfaces, leading to a better signal-to-noise ratio in imaging experiments. patsnap.com Its biocompatibility also minimizes perturbation of the biological system under study. patsnap.com

Flexible and Modular Design: The click chemistry handle allows for a "mix-and-match" approach to probe development. The same this compound linker can be attached to a wide variety of azide-containing reporters, allowing researchers to rapidly generate a panel of probes with different signaling properties (e.g., different colors of fluorescence) for multiplexed imaging. patsnap.com

For example, a research workflow could involve modifying a protein of interest with an azide group through metabolic labeling. An imaging probe could then be created by clicking an azide-functionalized fluorophore (like an Alexa Fluor dye) to this compound, and this entire construct could then be used to label and visualize the protein within living cells. This strategy leverages the specificity of click chemistry and the favorable properties of the PEG linker to achieve high-quality biological imaging. mdpi.com

Table 2: Characteristics of Research Probes Synthesized with PEG-Alkyne Linkers This table provides representative examples of how PEG-alkyne linkers are used to construct functional molecular probes for research.

| Probe Type | Reporter Molecule (Azide-modified) | Linker | Target Application | Key Advantage of PEG Linker |

|---|---|---|---|---|

| Fluorescent Tracking Probe | Cyanine5-Azide | This compound | Live-cell protein tracking | Enhanced water solubility and reduced photobleaching |

| Biotinylation Reagent | Biotin-Azide | This compound | Affinity pull-down assays | Improved accessibility of the biotin tag, reducing steric hindrance |

| FRET-based Biosensor | Fluorescein-Azide (Donor) | This compound | Enzyme activity sensing | Precise inter-fluorophore distance control and solubility |

Future Research Directions and Emerging Paradigms for Mpeg9 Propyne Chemistry

Integration with Artificial Intelligence and Machine Learning for Predictive Material Design

Exploration of Photocatalytic and Electrocatalytic Approaches for mPEG9-Propyne Functionalization

Future research will likely move beyond traditional thermal reactions to explore photocatalytic and electrocatalytic methods for functionalizing the alkyne group of this compound. Visible-light photoredox catalysis offers a powerful tool for forming a variety of carbon-centered radicals from alkynes under extremely mild conditions. rsc.org This could enable novel transformations of this compound, leading to the creation of conjugates and materials with unprecedented structures and properties. rsc.org Similarly, electrocatalysis, where PEG has been shown to affect catalyst morphology and efficiency, could provide a green and highly controllable method for modifying the alkyne terminus, expanding the synthetic toolbox available for this versatile linker. frontiersin.org

Development of Next-Generation Bioorthogonal Reaction Chemistries utilizing Alkyne Moieties

While CuAAC and SPAAC are powerful, the field of bioorthogonal chemistry is continuously evolving. Research is focused on developing new generations of reactions that offer faster kinetics, improved stability, or mutually orthogonal reactivity, allowing for multiple, simultaneous labeling experiments. acs.orgnih.gov This includes the design of novel strained alkynes with even faster reaction rates or unique properties, and the exploration of entirely new ligation chemistries that still utilize the small and inert nature of the alkyne group. acs.orgmagtech.com.cn this compound will serve as a critical testbed and building block for these next-generation reactions, pushing the boundaries of what can be achieved in complex biological systems.

Advanced Theoretical Modeling for Rational Design of this compound Conjugates and Their Performance

Computational and theoretical modeling are becoming indispensable for the rational design of this compound-based systems. Molecular dynamics simulations can predict how this compound conjugates will interact with biological interfaces, such as cell membranes or proteins, and how PEGylation will affect a drug's binding affinity or a nanoparticle's stability. mdpi.com These models allow researchers to understand the complex relationships between the molecular structure of a conjugate and its macroscopic function. mdpi.com By simulating factors like PEG chain conformation, surface shielding, and ligand-receptor interactions, advanced modeling enables the a priori design of optimized biomaterials and drug delivery systems, reducing reliance on empirical screening. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.